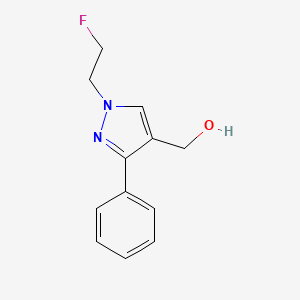

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol

CAS No.: 2098013-87-5

Cat. No.: VC3154908

Molecular Formula: C12H13FN2O

Molecular Weight: 220.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098013-87-5 |

|---|---|

| Molecular Formula | C12H13FN2O |

| Molecular Weight | 220.24 g/mol |

| IUPAC Name | [1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C12H13FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 |

| Standard InChI Key | UDBWPVOMRSPSTQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C=C2CO)CCF |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C=C2CO)CCF |

Introduction

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C12H13FN2O, and its molecular weight is 220.24 g/mol. This compound is of interest due to its potential pharmacological properties, including anticancer and anti-inflammatory effects.

3.2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are notable, with several compounds demonstrating significant inhibition of pro-inflammatory cytokines. For instance, related studies have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, suggesting potential therapeutic effects.

Mechanism of Action

The mechanism through which (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of both fluoroethyl and hydroxymethyl groups can enhance binding affinity to target proteins, potentially altering their activity. This interaction may lead to downstream effects that modulate inflammatory responses or tumor progression.

Comparative Analysis with Other Pyrazoles

A comparative analysis reveals that this compound shares structural similarities with other bioactive pyrazoles but may offer unique advantages due to its specific substituents. The following table summarizes the biological activities observed in various pyrazole derivatives:

| Compound Name | Activity Type | IC50/Effectiveness | Reference |

|---|---|---|---|

| Compound A | Anticancer | 54.25% (HepG2) | |

| Compound B | Anti-inflammatory | 85% TNF-α Inhibition | |

| Compound C | Antioxidant | IC50 = 4.67 μg/mL |

6.1. Medicinal Chemistry

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol has shown potential as a lead structure in drug development due to its biological activity against various diseases. Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation and exhibit anti-inflammatory properties, suggesting promising avenues for further exploration.

6.2. Materials Science

The unique chemical structure of this compound allows for potential applications in materials science, particularly in the development of polymers and coatings. Incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Synthesis and Purification

The synthesis of pyrazole derivatives typically involves multi-step organic reactions. Purification methods may include recrystallization or chromatographic techniques to ensure high purity levels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume